Superior BACE1 Inhibition
In a direct comparative study, 4-O-galloylalbiflorin (4-O-GA) exhibited the strongest inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) among five tested compounds: albiflorin, galloylpaeoniflorin, paeoniflorin, and 6'-O-galloylpaeoniflorin. [1] At concentrations of 2, 10, 50, and 100 µM, 4-O-GA increased BACE1 inhibition ratios to 37.60 ± 2.83%, 58.80 ± 3.12%, 79.20 ± 2.45%, and 88.50 ± 1.98%, respectively, surpassing all other analogues. [1] Its IC50 was determined to be 5.11 ± 0.73 µM. [1]
| Evidence Dimension | BACE1 enzymatic inhibition (in vitro FRET assay) |
|---|---|
| Target Compound Data | IC50 = 5.11 ± 0.73 µM; inhibition ratios at 2 µM (37.60%), 10 µM (58.80%), 50 µM (79.20%), 100 µM (88.50%) |
| Comparator Or Baseline | Albiflorin, galloylpaeoniflorin, paeoniflorin, 6'-O-galloylpaeoniflorin (all showed weaker inhibition) |
| Quantified Difference | 4-O-GA was the most potent analogue; exact fold-difference not reported but inhibition ratios were highest across all tested concentrations. |
| Conditions | Fluorescence resonance energy transfer (FRET) assay using recombinant BACE1 enzyme |
Why This Matters
This quantitative superiority establishes 4-O-galloylalbiflorin as the preferred candidate for BACE1-targeted research, particularly in Alzheimer's disease studies where enzyme inhibition is a key therapeutic strategy.
- [1] Hu X, Li Y, Qi S, Zhang Q, Ren TS, Meng WH, Zhao QC. 4-O-galloylalbiflorin discovered from Paeonia lactiflora Pall. is a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. Journal of Functional Foods. 2016;27:517-525. View Source
